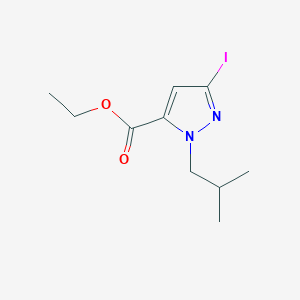

![molecular formula C19H21NO3S B2484759 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide CAS No. 1902894-85-2](/img/structure/B2484759.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including ring closure reactions, reductions, and acylations. For instance, the synthesis of compounds with structural similarities starts from commercially available materials, progressing through key steps such as ring-closing reactions, reductions, and acylations to achieve the desired compound in significant yields (Bin, 2015).

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements, including fused rings and substituents that influence their physical and chemical behavior. X-ray diffraction studies have elucidated the structures of related compounds, revealing their crystallographic details and the presence of hydrogen bonding and π-π interactions that contribute to their stability and supramolecular aggregation (Sagar et al., 2018).

Chemical Reactions and Properties

Compounds within this chemical family engage in various chemical reactions, including interactions with nitrogen nucleophiles to yield diverse derivatives. The reactivity of these compounds towards different organic reagents results in the formation of novel thiophene derivatives with potential biological activities (Vega et al., 1990).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of similar compounds have been characterized using techniques like X-ray diffraction. These studies reveal the detailed geometric configuration and supramolecular interactions that underpin their physical state and stability (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of related compounds are significantly influenced by their molecular structure. For example, the presence of benzothiazole and benzoxazole moieties in their structure has been shown to impart antimicrobial activity, highlighting the relationship between structure and biological activity (Padalkar et al., 2014).

Scientific Research Applications

Antimicrobial and Antifungal Applications

One study synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, including compounds with thiophene units, which exhibited excellent broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014). This research demonstrates the potential use of similar compounds in developing new antimicrobial agents.

Heterocyclic Synthesis for Pharmacological Applications

Another study explored the synthesis of heterocyclic compounds, including those with benzothiazole and benzoxazole rings, for potential pharmacological applications. The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters was investigated, leading to the synthesis of various derivatives with potential therapeutic uses (Mohareb et al., 2004).

Polymer Science and Material Chemistry

In polymer science, a study focused on the chain-growth polycondensation of aramides, demonstrating the synthesis of block copolymers containing well-defined aramides with low polydispersity. This research highlights the importance of precise molecular architecture in developing advanced polymeric materials (Yokozawa et al., 2002).

Anticancer Research

Further research has been conducted on the design, synthesis, and evaluation of N-benzothiazol-2-yl-amides for anticancer activity. This study demonstrates the potential of benzothiazole derivatives in the development of new anticancer drugs, showing moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(14-3-1-13(2-4-14)15-7-10-24-12-15)20-16-5-6-17-18(11-16)23-9-8-22-17/h1-4,7,10,12,16-18H,5-6,8-9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRJOUDSMXOUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CSC=C4)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)

![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)

![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)

![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)

![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)